N-(2-chlorophenyl)phenazine-1-carboxamide
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Overview
Description
N-(2-chlorophenyl)phenazine-1-carboxamide is a synthetic organic compound that has garnered attention in scientific research due to its unique physical and chemical properties. This compound is part of the phenazine family, which is known for its diverse biological activities, including antimicrobial, antiparasitic, and anticancer properties .
Mechanism of Action
Target of Action
N-(2-chlorophenyl)phenazine-1-carboxamide, hereafter referred to as the compound, primarily targets fungal phytopathogens . The compound has been found to be strongly antagonistic to Rhizoctonia solani, a soil-borne fungal pathogen . The compound’s primary targets are the cell wall and cell membrane of the pathogen .
Mode of Action
The compound interacts with its targets by inhibiting their normal functions . It causes changes in the microscopic morphology of R. solani, leading to hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . It also causes the cell wall to separate, the subcellular organelles to disintegrate, and the septum to disappear .
Biochemical Pathways
The compound affects several biochemical pathways. It significantly impacts cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . It also affects significant metabolic pathways such as steroid biosynthesis and ABC transporters .
Result of Action
The compound’s action results in significant molecular and cellular effects. It causes the mycelium of R. solani to produce a red secretion and exhibit progressive creeping growth . The compound also leads to significant changes in gene expression, with 6838 differentially expressed genes (DEGs) under treatment, including 291 significant DEGs .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound was found to be effective in the rhizosphere of plants, suggesting that it may be influenced by factors such as soil pH, moisture, and temperature . .
Biochemical Analysis
Biochemical Properties
N-(2-chlorophenyl)phenazine-1-carboxamide interacts with various enzymes and proteins. The novel amidase PcnH initiates the degradation of this compound in Sphingomonas histidinilytica DS-9 . PcnH catalyzes the hydrolysis of the amide bond of this compound to produce phenazine-1-carboxylic acid (PCA) .
Cellular Effects
The effects of this compound on cells and cellular processes are complex. It has been found to modify cellular redox states and contribute to biofilm formation . It also serves as an electron shuttle to alternate terminal acceptors and acts as a cell signal that regulates patterns of gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves several steps. The initial step is catalyzed by the amidase PcnH, which hydrolyzes the amide bond of this compound to produce PCA . Subsequent degradation steps involve PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine dioxygenase .
Temporal Effects in Laboratory Settings
The degradation of this compound by the amidase PcnH is a key step in its metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways. The initial degradation step is catalyzed by the amidase PcnH, which hydrolyzes the amide bond of this compound to produce PCA . Subsequent degradation steps involve PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine dioxygenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)phenazine-1-carboxamide typically involves the reaction of 2-chloroaniline with phenazine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized fermentation processes using genetically engineered strains of Pseudomonas chlororaphis. These strains are capable of producing phenazine derivatives in high yields under controlled fermentation conditions. The process involves the cultivation of the bacterial strain in a nutrient-rich medium, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Phenazine-1-carboxylic acid derivatives.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorophenyl)phenazine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Exhibits antimicrobial and antiparasitic activities, making it useful in studying microbial interactions and disease mechanisms.
Medicine: Investigated for its potential anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Employed in the development of biopesticides due to its antagonistic activity against fungal phytopathogens
Comparison with Similar Compounds
N-(2-chlorophenyl)phenazine-1-carboxamide is unique among phenazine derivatives due to its specific substitution pattern and enhanced biological activities. Similar compounds include:
Phenazine-1-carboxylic acid: Lacks the 2-chlorophenyl group, resulting in different biological properties.
Phenazine-1-carboxamide: Similar structure but without the 2-chlorophenyl substitution, leading to variations in activity and applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)phenazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-13-7-1-2-8-14(13)23-19(24)12-6-5-11-17-18(12)22-16-10-4-3-9-15(16)21-17/h1-11H,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOQQWSFYVWPAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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